4-Hydroxy hexenal-d3

Lipid Peroxidation Quantitative Mass Spectrometry Isotope Dilution

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal (4-HHE-d3) is a stable isotope-labeled internal standard for 4-hydroxyhex-2-enal (4-HHE), an electrophilic aldehyde generated during the peroxidation of omega-3 polyunsaturated fatty acids (n-3 PUFAs). The compound contains three deuterium atoms at the terminal methyl position (6,6,6-d3), which imparts a mass shift of +3 Da relative to the unlabeled analyte, facilitating its detection and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C6H10O2
Molecular Weight 117.16 g/mol
Cat. No. B058006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy hexenal-d3
Synonyms(E)-4-Hydroxy-2-Hexenal-6,6,6-d3
Molecular FormulaC6H10O2
Molecular Weight117.16 g/mol
Structural Identifiers
SMILESCCC(C=CC=O)O
InChIInChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3
InChIKeyJYTUBIHWMKQZRB-VGIDZVCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d3)A solution in methyl acetate

Why (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal (4-HHE-d3) is the Preferred Analytical Standard for Lipid Peroxidation Research


(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal (4-HHE-d3) is a stable isotope-labeled internal standard for 4-hydroxyhex-2-enal (4-HHE), an electrophilic aldehyde generated during the peroxidation of omega-3 polyunsaturated fatty acids (n-3 PUFAs) [1]. The compound contains three deuterium atoms at the terminal methyl position (6,6,6-d3), which imparts a mass shift of +3 Da relative to the unlabeled analyte, facilitating its detection and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike its non-deuterated counterpart, 4-HHE-d3 co-elutes with the endogenous analyte under reverse-phase chromatographic conditions but is distinguishable by its distinct mass-to-charge ratio, thereby correcting for matrix effects and ionization variability [2]. As a well-validated biomarker for oxidative stress, 4-HHE serves as a critical readout in studies of inflammation, neurodegeneration, and food science; its accurate quantification is entirely dependent on the availability of a high-purity, isotopically pure internal standard such as (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal [3].

Technical Risks of Substituting (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal with Non-Deuterated or Incompletely Labeled 4-HHE Standards


Substituting (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal with the non-deuterated 4-hydroxyhex-2-enal (4-HHE) or an incompletely labeled analog in quantitative LC-MS/MS workflows introduces significant analytical error due to the inherent chemical and physical similarities between the endogenous analyte and the internal standard [1]. Without the +3 Da mass shift conferred by the three deuterium atoms at the C6 position, the standard and the analyte cannot be resolved by the mass analyzer, rendering accurate isotope dilution mass spectrometry impossible . Furthermore, 4-HHE is a highly reactive α,β-unsaturated hydroxyaldehyde that readily forms adducts with nucleophilic residues in proteins, such as cysteine, leading to significant analyte loss in complex biological matrices [2]. A non-deuterated internal standard would be equally susceptible to these matrix-specific losses, failing to compensate for sample preparation artifacts and thereby compromising the accuracy and reproducibility of quantitative measurements [3].

Quantitative Performance Metrics for (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal vs. Alternative 4-HHE Internal Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift vs. Non-Deuterated 4-HHE

The (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal internal standard provides a +3 Da mass shift (m/z 117.20 vs. 114.14 for unlabeled 4-HHE) due to the presence of three deuterium atoms at the C6 position . This mass difference allows for complete mass spectrometric resolution from the endogenous analyte in multiple reaction monitoring (MRM) transitions, which is unattainable with a non-deuterated standard [1]. The use of a d3-labeled analog is essential for isotope dilution UHPLC-QqQ-MS/MS methods, where the internal standard must co-elute with the analyte but be distinguishable by its m/z ratio [2].

Lipid Peroxidation Quantitative Mass Spectrometry Isotope Dilution

Isotopic Purity: 99%+ Deuterium Enrichment for Reliable Quantitation

Commercial preparations of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal are specified with an isotopic purity of ≥99%, ensuring that the +3 Da signal arises exclusively from the fully deuterated compound . Incomplete deuteration or the presence of d0, d1, or d2 isotopomers would contribute to the signal in the analyte channel, leading to an overestimation of endogenous 4-HHE concentrations . This high level of isotopic enrichment is a critical quality attribute that distinguishes this product from lower-purity alternatives, which may introduce significant quantitative bias [1].

Stable Isotope Labeling Analytical Chemistry Internal Standard Validation

Chemical Reactivity and Matrix Correction: 4-Hydroxyalk-2-enal Class Behavior

4-Hydroxyalk-2-enals, including 4-HHE, exhibit high chemical reactivity, forming adducts with nucleophilic residues such as cysteine in protein-containing matrices [1]. In oil-in-water emulsion studies, 4-HHE and 4-hydroxynon-2-enal (4-HNE) were found to be the most reactive aldehydes among a panel of lipid oxidation products, with their concentrations being significantly reduced or rendered undetectable due to protein adduct formation [2]. This reactivity underscores the requirement for an internal standard that experiences identical matrix-dependent losses. The deuterated analog, (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, is chemically identical to the analyte and thus undergoes the same adduct-forming reactions, providing a true correction for analyte loss during sample processing [3].

Reactive Aldehydes Protein Adducts Sample Preparation

Validated Analytical and Research Applications for (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal


Quantitative LC-MS/MS Analysis of 4-HHE in Biological Fluids and Tissues for Oxidative Stress Studies

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal is the definitive internal standard for isotope dilution UHPLC-QqQ-MS/MS methods designed to quantify 4-hydroxyhex-2-enal (4-HHE) in complex biological matrices, including plasma, urine, and tissue homogenates [1]. The +3 Da mass shift enables the construction of robust calibration curves with high precision and accuracy, correcting for matrix effects and sample preparation variability [2]. This application is essential for researchers investigating the role of omega-3 fatty acid peroxidation in inflammation, cardiovascular disease, and neurodegeneration, where 4-HHE serves as a specific and sensitive biomarker [3].

Method Validation and Quality Control in Food Science for Lipid Oxidation Markers

In the food industry, 4-HHE is a key indicator of lipid oxidation in omega-3 enriched products, such as fish oils and functional foods [1]. (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal is the required internal standard for validated analytical methods aimed at monitoring oxidative stability and shelf-life [2]. Its use ensures that quantification of 4-HHE is accurate and reproducible, even in the presence of food matrix components like proteins and emulsifiers that can artifactually deplete the analyte [3].

Investigation of 4-Hydroxyalk-2-enal Reactivity and Protein Adduct Formation

Due to its chemical identity to the endogenous aldehyde, (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal can be employed as a tracer in studies examining the fate and reactivity of 4-HHE in biological and model systems [1]. Its use allows researchers to precisely track the formation of protein adducts and to differentiate between newly formed and pre-existing adducts in complex samples [2]. This application is particularly valuable for understanding the mechanisms of aldehyde-induced cellular damage and for developing strategies to mitigate oxidative stress [3].

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